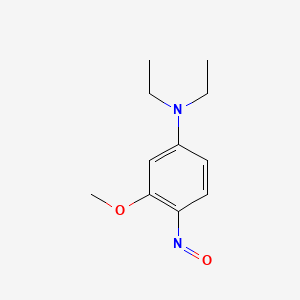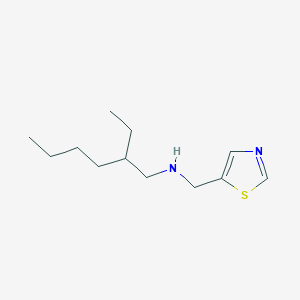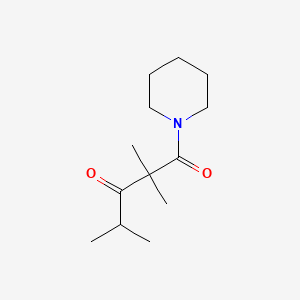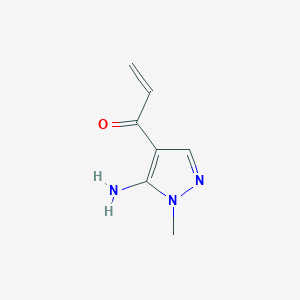
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the larger family of fluorinated alkenes, which are known for their stability and reactivity. The presence of fluorine atoms significantly alters the chemical behavior of the molecule, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butene with hexafluoropropylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3) to facilitate the addition of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity. The use of fluorinated solvents can also enhance the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of hexafluoro-2-butanone or hexafluoro-2-butanoic acid.
Reduction: Formation of 1,1,1,4,4,4-hexafluoro-2,3-dimethoxybutane.
Substitution: Formation of 2-butene derivatives with different substituents replacing the methoxy groups.
Applications De Recherche Scientifique
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dichloro-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dibromo-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethyl-, (E)-
Uniqueness
Compared to its analogs, 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is unique due to the presence of methoxy groups, which significantly influence its chemical reactivity and physical properties. The methoxy groups can participate in various chemical reactions, providing a versatile platform for further functionalization. Additionally, the compound’s high fluorine content imparts exceptional stability and resistance to degradation, making it valuable in applications requiring robust performance.
Propriétés
Formule moléculaire |
C6H6F6O2 |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
(E)-1,1,1,4,4,4-hexafluoro-2,3-dimethoxybut-2-ene |
InChI |
InChI=1S/C6H6F6O2/c1-13-3(5(7,8)9)4(14-2)6(10,11)12/h1-2H3/b4-3+ |
Clé InChI |
RPFSISQUSPIRRJ-ONEGZZNKSA-N |
SMILES isomérique |
CO/C(=C(\C(F)(F)F)/OC)/C(F)(F)F |
SMILES canonique |
COC(=C(C(F)(F)F)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)

![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)





![tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
![3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12089707.png)


